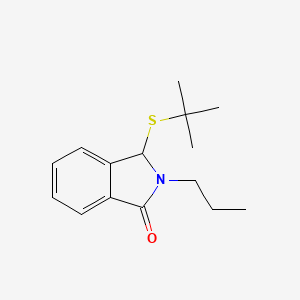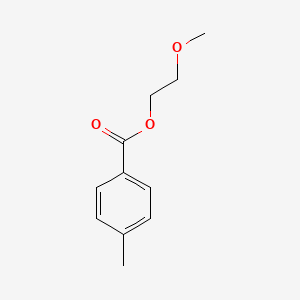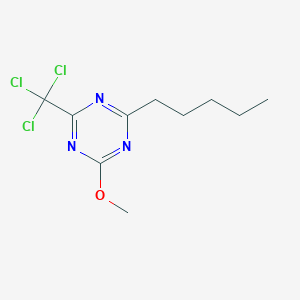![molecular formula C26H32N2S2 B14352434 2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] CAS No. 91258-37-6](/img/structure/B14352434.png)
2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] is a chemical compound characterized by the presence of a disulfide bond linking two aniline groups, each substituted with a hepta-1,6-dien-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] typically involves the reaction of hepta-1,6-dien-4-ylamine with 2,2’-dithiodianiline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The aniline groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aniline groups.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s reactivity and interactions with other molecules. The disulfide bond can undergo redox reactions, which are essential in various biological processes, including protein folding and cellular redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)benzamide]
- 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)phenol]
- 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)thiophenol]
Uniqueness
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] is unique due to its specific substitution pattern and the presence of the hepta-1,6-dien-4-yl groups. These structural features confer distinct reactivity and potential applications compared to other disulfide-containing compounds. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable subject of study in scientific research.
Propriétés
Numéro CAS |
91258-37-6 |
|---|---|
Formule moléculaire |
C26H32N2S2 |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
N-hepta-1,6-dien-4-yl-2-[[2-(hepta-1,6-dien-4-ylamino)phenyl]disulfanyl]aniline |
InChI |
InChI=1S/C26H32N2S2/c1-5-13-21(14-6-2)27-23-17-9-11-19-25(23)29-30-26-20-12-10-18-24(26)28-22(15-7-3)16-8-4/h5-12,17-22,27-28H,1-4,13-16H2 |
Clé InChI |
DQTYTJJMMILBHS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC=C)NC1=CC=CC=C1SSC2=CC=CC=C2NC(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


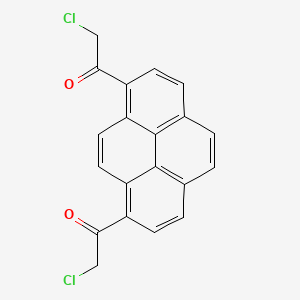
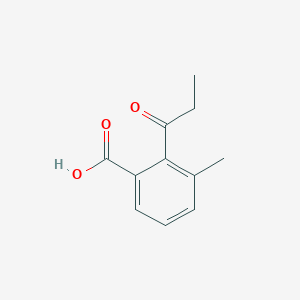



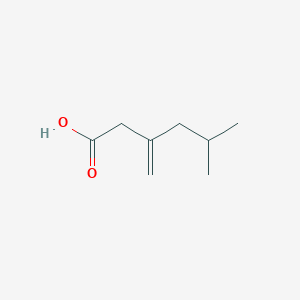

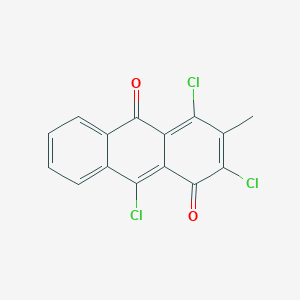
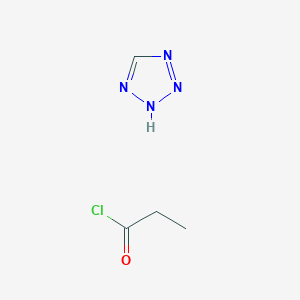
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
